molecular formula C10H12N2OS B13950698 Benzothiazole, 6-amino-2-isopropoxy CAS No. 5407-56-7

Benzothiazole, 6-amino-2-isopropoxy

Cat. No.: B13950698
CAS No.: 5407-56-7
M. Wt: 208.28 g/mol
InChI Key: UFARFOGOSPBRJT-UHFFFAOYSA-N
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Description

Benzothiazole, 6-amino-2-isopropoxy, is a heterocyclic compound that features a benzene ring fused to a thiazole ring. This compound is notable for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of the amino and isopropoxy groups enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. For 6-amino-2-isopropoxybenzothiazole, a common method involves the reaction of 2-aminobenzenethiol with isopropyl chloroformate under basic conditions, followed by cyclization .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 6-amino-2-isopropoxy, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions typically target the nitro or carbonyl groups, converting them to amines or alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzothiazole, 6-amino-2-isopropoxy, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzothiazole, 6-amino-2-isopropoxy, involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition disrupts essential biological pathways, leading to the antimicrobial effects observed .

Comparison with Similar Compounds

Uniqueness: Benzothiazole, 6-amino-2-isopropoxy, is unique due to the presence of both amino and isopropoxy groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

5407-56-7

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

2-propan-2-yloxy-1,3-benzothiazol-6-amine

InChI

InChI=1S/C10H12N2OS/c1-6(2)13-10-12-8-4-3-7(11)5-9(8)14-10/h3-6H,11H2,1-2H3

InChI Key

UFARFOGOSPBRJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=C(S1)C=C(C=C2)N

Origin of Product

United States

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